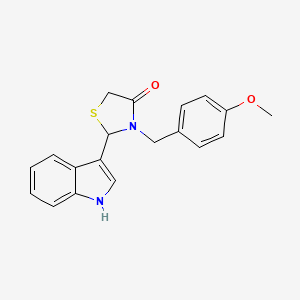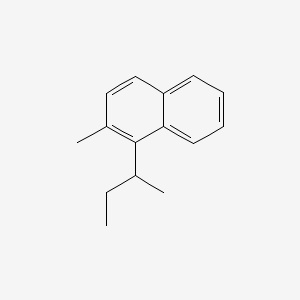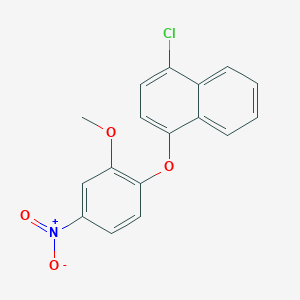
1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a naphthalene ring substituted with a chloro group and a phenoxy group, which is further substituted with a methoxy and a nitro group
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene typically involves multiple steps, starting with the preparation of the phenoxy and naphthalene intermediates. One common synthetic route involves the nitration of 2-methoxyphenol to obtain 2-methoxy-4-nitrophenol, which is then reacted with 1-chloronaphthalene under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions. Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The phenoxy group may also play a role in binding to specific enzymes or receptors, influencing their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene can be compared with similar compounds such as:
1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene: Similar structure but with a fluoro group instead of a methoxy group.
2-Chloro-1-methoxy-4-nitrobenzene: Lacks the naphthalene ring, making it less complex.
4-Chloro-3-nitroanisole: Contains a nitro and methoxy group but lacks the phenoxy and naphthalene components
Eigenschaften
CAS-Nummer |
83054-23-3 |
|---|---|
Molekularformel |
C17H12ClNO4 |
Molekulargewicht |
329.7 g/mol |
IUPAC-Name |
1-chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C17H12ClNO4/c1-22-17-10-11(19(20)21)6-8-16(17)23-15-9-7-14(18)12-4-2-3-5-13(12)15/h2-10H,1H3 |
InChI-Schlüssel |
AJINYMKFYBKLHD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(C3=CC=CC=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




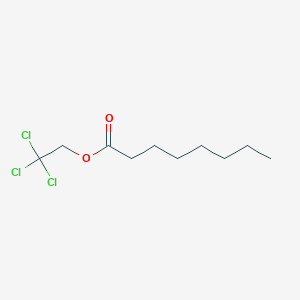

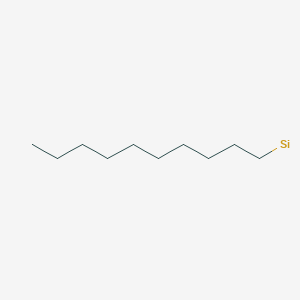
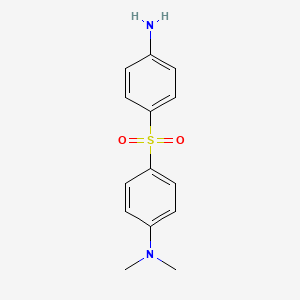
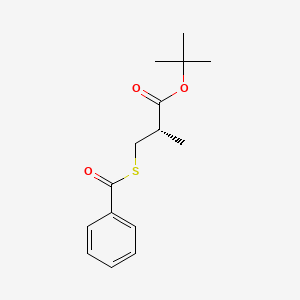
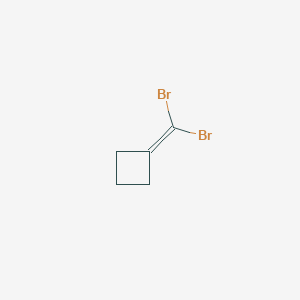


![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
